molecular formula C7H10ClNO4S3 B12826661 5-(2-(Methylsulfonamido)ethyl)thiophene-2-sulfonyl chloride

5-(2-(Methylsulfonamido)ethyl)thiophene-2-sulfonyl chloride

Cat. No.: B12826661
M. Wt: 303.8 g/mol
InChI Key: KAGIVCDITDPKTO-UHFFFAOYSA-N
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Description

5-(2-(Methylsulfonamido)ethyl)thiophene-2-sulfonyl chloride is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing the thiophene nucleus are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

One common synthetic route involves the reaction of thiophene-2-sulfonyl chloride with 2-(methylsulfonamido)ethylamine under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Mechanism of Action

The mechanism of action of 5-(2-(Methylsulfonamido)ethyl)thiophene-2-sulfonyl chloride depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. For example, sulfonamide derivatives are known to inhibit bacterial enzymes, making them effective antibacterial agents . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

5-(2-(Methylsulfonamido)ethyl)thiophene-2-sulfonyl chloride can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C7H10ClNO4S3

Molecular Weight

303.8 g/mol

IUPAC Name

5-[2-(methanesulfonamido)ethyl]thiophene-2-sulfonyl chloride

InChI

InChI=1S/C7H10ClNO4S3/c1-15(10,11)9-5-4-6-2-3-7(14-6)16(8,12)13/h2-3,9H,4-5H2,1H3

InChI Key

KAGIVCDITDPKTO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(S1)S(=O)(=O)Cl

Origin of Product

United States

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